2-Bromo-9,9-didecyl-7-iodo-9H-fluorene
Description
2-Bromo-9,9-didecyl-7-iodo-9H-fluorene is a halogenated fluorene derivative with a molecular formula of C25H32BrI and an average molecular mass of 539.34 g/mol . The compound features a fluorene backbone substituted with a bromine atom at position 2, an iodine atom at position 7, and two decyl (C10H21) groups at position 9. The long alkyl chains at the 9-position enhance solubility in nonpolar solvents, making it suitable for applications in organic electronics and as a precursor in cross-coupling reactions .
Properties
CAS No. |
517874-05-4 |
|---|---|
Molecular Formula |
C33H48BrI |
Molecular Weight |
651.5 g/mol |
IUPAC Name |
2-bromo-9,9-didecyl-7-iodofluorene |
InChI |
InChI=1S/C33H48BrI/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3 |
InChI Key |
YAOHCZGEGPOIJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I)CCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Reactivity
- Iodine vs. Bromine : In Suzuki-Miyaura couplings, iodine’s higher electrophilicity typically leads to selective reactions at position 7. However, in 2-bromo-9,9-dihexyl-7-iodo-9H-fluorene, 20% of bromine-coupled byproducts form due to steric or electronic factors, necessitating optimized reaction conditions .
- Dibromo Derivatives : Compounds like 9,9-dioctyl-2,7-dibromo-9H-fluorene exhibit slower reaction kinetics in cross-couplings, limiting their utility in sequential functionalization .
Alkyl Chain Effects
- Solubility : Longer alkyl chains (e.g., decyl, octyl) improve solubility in organic solvents, critical for solution-processed organic semiconductors. Methyl or shorter chains reduce processability .
- Thermal Properties : Melting points decrease with longer alkyl chains (e.g., 190°C for dimethyl vs. 138°C for dioctyl), enhancing film-forming properties in materials science .
Electronic Modifications
- Fluorine Substitution : The electron-withdrawing nature of fluorine in 2-bromo-9,9-difluoro-7-iodo-9H-fluorene increases electrophilicity at position 7, making it a key intermediate in antiviral drug synthesis .
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